molecular formula C3H11IOS B13855338 Tri(methyl-d3)-sulfoxonium Iodide

Tri(methyl-d3)-sulfoxonium Iodide

Cat. No.: B13855338
M. Wt: 231.15 g/mol
InChI Key: ZTOJWJQQBYDXBP-PSSUZPBCSA-M
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Description

Tri(methyl-d3)-sulfoxonium Iodide (TDMSOI) is an organosulfur compound and a deuterated sulfoxonium salt that serves as a versatile reagent for introducing the trideuteromethyl (-CD3) group into target molecules . This compound is isoelectronic with trimethylphosphine oxide and features a tetrahedral molecular geometry at the sulfur center . Its primary research value lies in medicinal chemistry and drug discovery, where the installation of deuterium, particularly in the form of a -CD3 moiety, is a established strategy to improve the metabolic stability and pharmacokinetic properties of bioactive compounds—an application often referred to as the "deuterated magic methyl effect" . This reagent provides a cost-effective and safer alternative to more traditional, highly toxic deuteration reagents like CD3I . The mechanism of action for its key transformations involves deprotonation with a strong base, such as sodium hydride, to generate a reactive dimethyloxosulfonium methylide intermediate . This ylide can then undergo two primary types of reactions: it reacts with ketones and aldehydes to form deuterated epoxides, and it functions as a methylating agent for various functional groups . The preparative power of this compound is demonstrated by its broad applicability in the high-yielding trideuteromethylation of phenols (to form ArOCD3), thiophenols, acidic amines, and enolizable methylene units, achieving high levels of deuterium incorporation (typically >87% D) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C3H11IOS

Molecular Weight

231.15 g/mol

InChI

InChI=1S/C3H9OS.HI.H2/c1-5(2,3)4;;/h1-3H3;2*1H/q+1;;/p-1/i1D2,2D3,3D3;;1+1

InChI Key

ZTOJWJQQBYDXBP-PSSUZPBCSA-M

Isomeric SMILES

[2HH].[2H]C([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]

Canonical SMILES

[HH].C[S+](=O)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Classical Alkylation of Deuterated Dimethyl Sulfoxide with Methyl Iodide

The earliest and most straightforward method for preparing this compound involves the alkylation of deuterated dimethyl sulfoxide (DMSO-d6) with methyl iodide. This method is an isotopic variant of the classical synthesis of trimethylsulfoxonium iodide.

  • Reaction:
    $$
    \text{(CD}3)2\text{SO} + \text{CH}3\text{I} \rightarrow \text{(CD}3)2\text{S}^+(\text{CH}3)\text{I}^-
    $$

  • Process: Heating a mixture of DMSO-d6 and methyl iodide for several days results in the formation of this compound.

  • Limitations:

    • The reaction is slow, often requiring several days of heating.
    • Methyl iodide is expensive and toxic, posing handling challenges.
    • The reaction must be carefully controlled to avoid side reactions and ensure isotopic purity.

Sulfoxonium Metathesis Reaction for Efficient Trideuteromethylation Reagent Preparation

A more recent and innovative method involves a sulfoxonium metathesis reaction between trimethylsulfoxonium iodide (TMSOI) and DMSO-d6 to generate this compound efficiently.

  • Reaction Principle:
    Heating a mixture of TMSOI and DMSO-d6 induces a metathesis reaction that exchanges the methyl groups, producing the deuterated sulfoxonium salt (TDMSOI) in high yield.

  • Advantages:

    • High efficiency and yield of the deuterated product.
    • One-pot operation simplifies the process.
    • Avoids direct use of methyl iodide with DMSO-d6, reducing cost and toxicity concerns.
    • The product is directly usable for trideuteromethylation reactions without further purification.
  • Experimental Conditions:

    • Simple heating of the mixture without additional reagents.
    • Reaction times and temperatures are optimized to maximize isotopic incorporation (>87% D).

Oxidation of Trimethylsulfonium Salts to Trimethylsulfoxonium Salts

Though more relevant to non-deuterated analogs, oxidation methods provide alternative routes that could be adapted for deuterated compounds.

  • Method: Oxidation of trimethylsulfonium salts with ruthenium tetroxide (RuO4) in the presence of water or inert solvents produces trimethylsulfoxonium salts.

  • Key Features:

    • Ruthenium tetroxide is generated in situ from ruthenium dioxide hydrate and a co-oxidant such as sodium periodate or sodium hypochlorite.
    • Reaction proceeds at ambient temperature and mildly acidic pH (2–7).
    • High conversion rates (>78%) to sulfoxonium salts are achieved with minimal side products.
    • This method is safer and more efficient than direct alkylation with methyl iodide under pressure.
  • Potential for Deuterated Versions:

    • Starting from tri(methyl-d3)-sulfonium salts, this oxidation could yield this compound, though specific literature on this adaptation is limited.

Use of Scavengers in Alkylation with Methyl Halides

In the preparation of trimethylsulfoxonium bromide (closely related to the iodide), the addition of scavengers such as trimethyl orthoformate improves yield and safety.

  • Process: Reaction of dimethyl sulfoxide with methyl bromide in the presence of scavengers like trimethyl orthoformate at elevated temperatures (~65 °C) for extended periods (~55 hours) yields sulfoxonium salts in ~80% yield.

  • Relevance: Though primarily for bromide, similar strategies might be applicable for iodide synthesis to improve reaction control and reduce side reactions.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield / Efficiency Advantages Disadvantages References
Alkylation of DMSO-d6 with Methyl Iodide DMSO-d6, Methyl Iodide Heating for several days Moderate Direct, classical method Slow, expensive methyl iodide, toxic
Sulfoxonium Metathesis Reaction TMSOI, DMSO-d6 Heating mixture, one-pot High (>87% D incorporation) Efficient, one-pot, cost-effective Requires initial TMSOI
Oxidation of Trimethylsulfonium Salts Trimethylsulfonium salts, RuO4 Ambient temperature, aqueous, acidic pH High (>78%) Mild conditions, catalytic, safer Requires Ru catalyst, less common for deuterated
Alkylation with Methyl Bromide + Scavenger DMSO, Methyl Bromide, Scavenger 65 °C, ~55 hours ~80% yield Improved safety and yield Long reaction time, bromide salt product

Detailed Research Findings and Notes

  • The sulfoxonium metathesis reaction represents a significant advancement, enabling efficient and direct preparation of this compound without the need for expensive or hazardous methyl iodide in large quantities.

  • Ruthenium tetroxide oxidation is a powerful catalytic method for converting sulfonium salts to sulfoxonium salts with high selectivity and yield, with potential for adaptation to deuterated analogs.

  • The classical alkylation method remains a standard but is limited by slow kinetics and the need for prolonged heating and careful handling of methyl iodide.

  • Use of scavengers in alkylation reactions improves yields and safety but is more commonly applied for bromide salts; analogous approaches for iodide salts could be explored.

  • The isotopic purity of this compound prepared via metathesis exceeds 87% deuterium incorporation, suitable for high-precision synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Tri(methyl-d3)-sulfoxonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form sulfides.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfoxonium compounds depending on the nucleophile used.

Scientific Research Applications

Tri(methyl-d3)-sulfoxonium iodide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.

    Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tri(methyl-d3)-sulfoxonium iodide exerts its effects is primarily through its interactions with other molecules in chemical reactions. The deuterium atoms in the compound provide a unique isotopic signature that can be detected using NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylsulfoxonium Iodide (TMSOI)

  • Structure: Non-deuterated analog (CH₃ groups instead of CD₃) .
  • Molecular weight : 220.07 g/mol .
  • Reactivity: Widely used in Corey-Chaykovsky reactions (cyclopropanation, epoxidation) and C–H methylation of N-heterocycles . Forms carbene intermediates for X–H (X = C, N, S) insertion reactions under metal or organocatalytic conditions .
  • Key differences :
    • TDMSOI’s deuterated methyl groups reduce metabolic degradation in labeled compounds, enhancing pharmacokinetic studies .
    • TMSOI exhibits faster reaction kinetics due to the absence of deuterium isotope effects .
Data Table 1: Structural and Functional Comparison
Property TDMSOI TMSOI
Molecular Formula C₃D₉IOS C₃H₉IOS
Molecular Weight (g/mol) 229.13 220.07
pKa in DMSO ~15–18 (estimated) 15–18
Primary Use Isotopic labeling Methylation/ylide reactions

Trimethylsulfonium Iodide

  • Structure : Sulfonium center (S⁺) with three CH₃ groups and iodide .
  • Reactivity :
    • Strong methylating agent but less stable than sulfoxonium salts.
    • Higher pKa (20–25 in DMSO) compared to TDMSOI/TMSOI, making it more reactive in SN2 reactions .
  • Applications: Limited to simple alkylation due to competing elimination pathways .

Dimethyl Sulfoxide (DMSO)

  • Structure : Neutral sulfoxide (S=O) with two CH₃ groups .
  • Reactivity :
    • Acts as a polar aprotic solvent and mild oxidant.
    • Forms sulfoxonium salts (e.g., TMSOI) via reaction with methyl iodide (ΔG‡ = 89.3 kJ/mol) .
  • Contrast with TDMSOI : Lacks ylide-forming capability and deuterium labeling utility .

Reactivity in Methylation Reactions

  • TDMSOI vs. TMSOI: Both generate methyl carbenes via base-mediated decomposition. However, TDMSOI’s deuterated methyl groups introduce kinetic isotope effects (KIE), slowing reaction rates slightly . Example: In aqueous C(sp²)–H methylation of pyrazinones, TMSOI achieves 91% yield with KOH, while TDMSOI requires optimized conditions for similar efficiency .
  • TDMSOI vs. CD₃I :

    • TDMSOI avoids the toxicity and volatility of CD₃I. Its sulfoxonium metathesis pathway enables safer, one-pot trideuteromethylation .

Stability and Handling

  • TDMSOI : Requires storage at –20°C to prevent decomposition, with >95% purity .
  • TMSOI : Stable at room temperature but hygroscopic, necessitating anhydrous conditions .

Research Advancements and Challenges

  • Enantioselective Applications: TMSOI has been used in iridium-catalyzed N–H insertions for pharmaceuticals (e.g., MK-7655, MK-7246) .
  • TDMSOI’s synthesis requires excess d₆-DMSO, complicating large-scale production .

Q & A

Q. How is Tri(methyl-d3)-sulfoxonium iodide synthesized, and what factors influence deuteration efficiency?

Methodological Answer: this compound (TDMSOI) is synthesized via a sulfoxonium metathesis reaction between trimethyl sulfoxonium iodide (TMSOI) and deuterated dimethyl sulfoxide (DMSO-d₆). The process involves:

Thermal decomposition of TMSOI to generate methyl iodide (CH₃I) and DMSO.

Reaction of CH₃I with DMSO-d₆ to form mixed sulfoxonium intermediates.

Isotopic exchange via repeated decomposition and recombination steps to yield TDMSOI and CD₃I.

Final combination of CD₃I with DMSO-d₆ to produce TDMSOI.

Q. Key factors for deuteration efficiency :

  • Excess DMSO-d₆ (5–10 equivalents) to drive the reversible metathesis reaction forward .
  • Temperature control to optimize intermediate stability and minimize side reactions (e.g., H/D scrambling) .

Q. What are the key considerations for experimental design when using this compound in trideuteromethylation reactions?

Methodological Answer:

  • Base selection : Sodium hydroxide (NaOH) or potassium tert-butoxide (tBuOK) are commonly used to deprotonate substrates (e.g., phenols, enolizable methylene groups) for nucleophilic attack on TDMSOI .
  • Stoichiometry : A 1:1–1:2 molar ratio of TDMSOI to substrate ensures complete trideuteromethylation .
  • Workup : Aqueous extraction followed by chromatography minimizes isotopic dilution.

Q. Example Data :

Reagent/BaseConversion of Substrate (%)
TDMSOI/NaOH78.8
Dimethyl sulfate/NaOH9.0
Methyl iodide/NaOH33.0
Table adapted from lacosamide synthesis optimization studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the M06-2X/6-31+G/IEFPCM level in DMSO solvent can model:

  • Barrier heights : The activation energy for methyl iodide reacting with DMSO is 89.3 kJ mol⁻¹, explaining delayed sulfoxonium formation .
  • Pathway selectivity : For phenolate reactions, SNAr (nucleophilic aromatic substitution) dominates over SN2 (barrier: 77.7 vs. 116.5 kJ mol⁻¹) in electron-deficient systems .
  • Isotopic scrambling : Simulated H/D exchange positions align with experimental NMR data .

Application : Use DFT to predict substituent effects (e.g., electron-donating groups raise SN2 barriers, favoring SNAr) .

Q. What strategies mitigate isotopic scrambling during trideuteromethylation with this compound?

Methodological Answer:

  • Short reaction times : Limit exposure to protic solvents or acidic conditions that promote H/D exchange .
  • Low-temperature protocols : Conduct reactions at 0–25°C to reduce kinetic scrambling .
  • Base optimization : Use non-nucleophilic bases (e.g., tBuOK) to avoid proton transfer during ylide formation .

Mechanistic Insight : Scrambling occurs via reversible sulfoxonium metathesis; isotopic purity improves with excess DMSO-d₆ .

Q. How do steric and electronic factors influence the regioselectivity of trideuteromethylation reactions?

Methodological Answer:

  • Steric effects : Bulky substrates (e.g., ortho-substituted aromatics) favor SNAr over SN2 due to hindered backside attack .
  • Electronic effects : Electron-withdrawing groups (e.g., –CHO) lower SNAr barriers (ΔG‡ = 77.7 kJ mol⁻¹ vs. SN2 ΔG‡ = 116.5 kJ mol⁻¹) .
  • Substrate activation : Acidic protons (pKa < 15) in phenols or methylene groups enhance reactivity with TDMSOI .

Q. What are the comparative advantages of this compound over traditional deuterium sources in C–H activation studies?

Methodological Answer:

  • Safety : Non-volatile and thermally stable compared to CD₃I (toxic, explosive) .
  • Atom economy : "One-pot" reactions reduce intermediate isolation steps .
  • Isotopic fidelity : >95% deuteration achievable under optimized conditions .

Q. How can reaction conditions be optimized for cyclopropanation using this compound?

Methodological Answer:

  • Base selection : Potassium hydroxide (KOH) in ionic liquids (e.g., (bmim)PF₆) enhances cyclopropane yield .
  • Substrate scope : Activated alkenes (e.g., α,β-unsaturated carbonyls) react efficiently with sulfoxonium ylides derived from TDMSOI .

Q. What analytical techniques validate the isotopic purity of this compound and its derivatives?

Methodological Answer:

  • Mass spectrometry : High-resolution MS confirms molecular weight (229.13 g/mol for TDMSOI) and deuteration level .
  • NMR spectroscopy : ¹H NMR absence of –CH₃ signals (δ 3.0–3.5 ppm) and ²H NMR integration ensure >95% deuteration .

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